Cidofovir sodium
Overview
Description
Cidofovir sodium is an antiviral medication primarily used to treat cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS). It is a nucleotide analog that inhibits viral DNA synthesis, making it effective against a variety of DNA viruses, including herpesviruses, adenovirus, polyomavirus, papillomavirus, and poxvirus .
Scientific Research Applications
Cidofovir sodium has a wide range of scientific research applications:
Medicine: Primarily used to treat CMV retinitis in AIDS patients. It is also being explored for its efficacy against other viral infections and certain types of cancer.
Biology: Used in studies to understand viral DNA synthesis and replication.
Chemistry: Employed in research focused on nucleotide analogs and their interactions with viral enzymes.
Industry: Investigated for potential use in antiviral coatings and materials
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Cidofovir sodium is synthesized through a multi-step process involving the reaction of cytosine with various reagents to form the final nucleotide analog. The synthesis typically involves the following steps:
Formation of the Intermediate: Cytosine is reacted with a phosphonate ester to form an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield cidofovir.
Neutralization: The cidofovir is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cidofovir sodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form its active diphosphate form.
Deamination: This reaction leads to the formation of degradation products such as 1-[(S)-3-hydroxy-2-phosphonomethoxy]propyluracil.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions at neutral pH.
Deamination: Occurs at acidic pH and elevated temperatures.
Major Products Formed:
Cidofovir Diphosphate: The active antiviral form of the compound.
Degradation Products: Such as 1-[(S)-3-hydroxy-2-phosphonomethoxy]propyluracil.
Comparison with Similar Compounds
Acyclovir: Another antiviral nucleotide analog used to treat herpes simplex virus infections.
Ganciclovir: Used to treat CMV infections but requires activation by a viral kinase.
Brincidofovir: An oral prodrug of cidofovir designed to reduce nephrotoxicity.
Uniqueness: Cidofovir sodium is unique in that it does not require activation by a viral kinase, making it effective against viral strains resistant to other nucleotide analogs like acyclovir and ganciclovir. Its broad-spectrum antiviral activity and ability to inhibit a wide range of DNA viruses further distinguish it from similar compounds .
Properties
IUPAC Name |
disodium;4-amino-1-[(2S)-3-hydroxy-2-(phosphonatomethoxy)propyl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O6P.2Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);;/q;2*+1/p-2/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIAHFPOQYDOHP-ILKKLZGPSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N3Na2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127749-27-3 | |
Record name | Cidofovir sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIDOFOVIR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83JB37U61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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